molecular formula C16H13N3O3 B15062633 2-Hydroxy-4-{[(quinoxalin-2-yl)methyl]amino}benzoic acid CAS No. 62294-89-7

2-Hydroxy-4-{[(quinoxalin-2-yl)methyl]amino}benzoic acid

Cat. No.: B15062633
CAS No.: 62294-89-7
M. Wt: 295.29 g/mol
InChI Key: BFSPQNXFWSAVSU-UHFFFAOYSA-N
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Description

2-Hydroxy-4-((quinoxalin-2-ylmethyl)amino)benzoic acid is an aromatic compound with the molecular formula C16H13N3O3 and a molecular weight of 295.29 g/mol . This compound is known for its unique structure, which includes a quinoxaline moiety linked to a hydroxybenzoic acid framework. It is often used in various scientific research applications due to its interesting chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Hydroxy-4-((quinoxalin-2-ylmethyl)amino)benzoic acid typically involves the reaction of quinoxaline derivatives with hydroxybenzoic acid under specific conditions. One common method involves the use of anthranilic acid derivatives, which react with quinoxaline derivatives in the presence of suitable catalysts and solvents . The reaction conditions often include controlled temperatures and pH levels to ensure the desired product is obtained with high purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction pathways as in laboratory settings but optimized for higher yields and efficiency. This can include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

2-Hydroxy-4-((quinoxalin-2-ylmethyl)amino)benzoic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinoxaline-2-carboxylic acid derivatives.

    Reduction: Reduction reactions can lead to the formation of hydroquinoxaline derivatives.

    Substitution: The hydroxy group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and substitution reagents like alkyl halides. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions include various quinoxaline derivatives, hydroquinoxaline compounds, and substituted benzoic acids, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

2-Hydroxy-4-((quinoxalin-2-ylmethyl)amino)benzoic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Hydroxy-4-((quinoxalin-2-ylmethyl)amino)benzoic acid involves its interaction with specific molecular targets and pathways. The quinoxaline moiety is known to interact with various enzymes and receptors, potentially inhibiting their activity. This can lead to the modulation of biological pathways involved in cell growth, apoptosis, and other cellular processes .

Comparison with Similar Compounds

Similar Compounds

    2-Hydroxyquinoline: Similar in structure but lacks the quinoxaline moiety.

    4-Hydroxyquinoline: Another related compound with different biological activities.

    Quinoxaline-2-carboxylic acid: Shares the quinoxaline structure but differs in functional groups.

Uniqueness

2-Hydroxy-4-((quinoxalin-2-ylmethyl)amino)benzoic acid is unique due to its combination of a hydroxybenzoic acid framework with a quinoxaline moiety, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research applications and distinguishes it from other similar compounds .

Properties

CAS No.

62294-89-7

Molecular Formula

C16H13N3O3

Molecular Weight

295.29 g/mol

IUPAC Name

2-hydroxy-4-(quinoxalin-2-ylmethylamino)benzoic acid

InChI

InChI=1S/C16H13N3O3/c20-15-7-10(5-6-12(15)16(21)22)17-8-11-9-18-13-3-1-2-4-14(13)19-11/h1-7,9,17,20H,8H2,(H,21,22)

InChI Key

BFSPQNXFWSAVSU-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)N=CC(=N2)CNC3=CC(=C(C=C3)C(=O)O)O

Origin of Product

United States

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